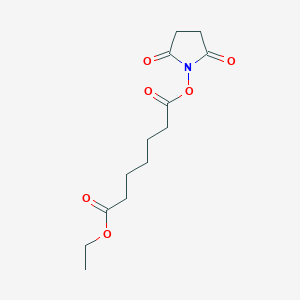
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate
Descripción general
Descripción
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is a versatile chemical compound with a unique structure that allows for diverse experimental possibilities. It is used in various scientific research applications, making it a valuable tool for scientists exploring new frontiers in their respective fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate typically involves the esterification of heptanedioic acid with 2,5-dioxopyrrolidin-1-yl and ethyl alcohol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor for drug development and pharmaceutical research.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diroximel fumarate: A compound with similar ester groups used in pharmaceutical applications.
N-hydroxysuccinimide esters: Commonly used in bioconjugation and labeling reactions.
Uniqueness
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate stands out due to its unique combination of ester groups and heptanedioic acid backbone, providing distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific fields highlight its significance.
Propiedades
IUPAC Name |
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-2-19-12(17)6-4-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGPBCOICZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)

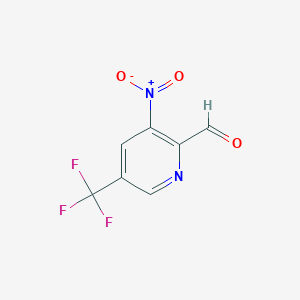
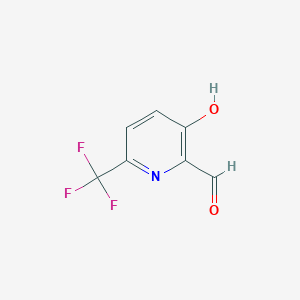

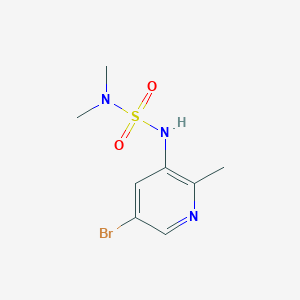

![octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B1409131.png)
![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)
![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)
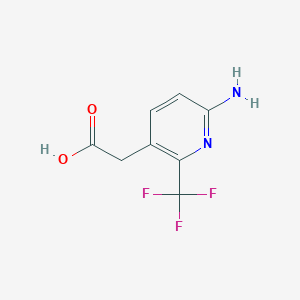
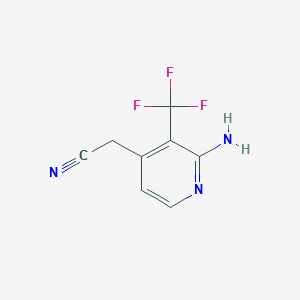
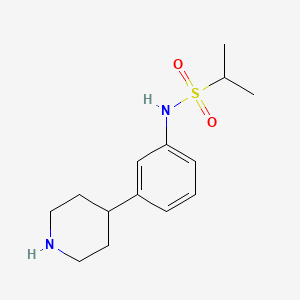
![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)
